Shi Epoxidation Diketal Catalyst
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Description
Shi Epoxidation Diketal Catalyst, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₈O₆ and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of D-Epoxone, also known as the Shi Epoxidation Diketal Catalyst, is various alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They are a fundamental functional group in organic chemistry and serve as the building blocks for many complex molecules.
Mode of Action
D-Epoxone interacts with its target alkenes through a process known as epoxidation . This reaction involves the addition of an oxygen atom across the carbon-carbon double bond of the alkene, resulting in the formation of an epoxide . The epoxidizing species is believed to be a dioxirane , which is a powerful epoxidation reagent .
Biochemical Pathways
The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone . The downstream effects of this reaction include the creation of a variety of complex molecules, as epoxides are versatile intermediates in organic synthesis.
Pharmacokinetics
It’s known that d-epoxone is a chemical reagent used for enantioselective epoxidation of alkenes . It’s involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds . It’s used as a cytotoxic secondary metabolite .
Result of Action
The result of D-Epoxone’s action is the formation of epoxides from various alkenes . Epoxides are cyclic ethers that are important in a variety of chemical reactions, including those in biological systems. They can be opened by nucleophiles to form a range of products, making them valuable intermediates in organic synthesis.
Action Environment
The Shi Epoxidation reaction is sensitive to environmental factors such as pH and temperature . The optimum pH for dioxirane epoxidation is 7-8 . At higher pH, Oxone tends to decompose . At ph 7-8 the shi catalyst decomposes due to competing baeyer-villiger reaction . By increasing the pH to 10.5 (by addition of K2CO3), the amount of ketone used can be reduced to a catalytic amount (30 mol %) and the amount of Oxone can be reduced to a stoichiometric amount (1.5 equiv), suggesting that at this pH the ketone is sufficiently reactive to compete with Oxone decomposition . Reaction temperatures range from –10 to 20 °C .
Properties
IUPAC Name |
(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-RWYTXXIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428499 |
Source
|
Record name | D-Epoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18422-53-2 |
Source
|
Record name | D-Epoxone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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